N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chlorobenzamide

Organic electronics charge transport crystal engineering

Researchers exploring CB1 receptor pharmacology face a gap in novel chemotypes beyond pyrazole-carboxamide scaffolds. This 2-chloro-bithiophene-benzamide probe addresses that gap with a distinct electronic profile: • Ortho-Cl enables halogen-bonding interactions unavailable in non-halogenated analogs. • Bithiophene core supports dual applications in receptor binding assays and OFET semiconductor characterization. • Validated for competitive binding, [35S]GTPγS functional, and β-arrestin recruitment studies.

Molecular Formula C17H14ClNOS2
Molecular Weight 347.9 g/mol
CAS No. 2640817-99-6
Cat. No. B6477445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chlorobenzamide
CAS2640817-99-6
Molecular FormulaC17H14ClNOS2
Molecular Weight347.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCC2=CC=C(S2)C3=CC=CS3)Cl
InChIInChI=1S/C17H14ClNOS2/c18-14-5-2-1-4-13(14)17(20)19-10-9-12-7-8-16(22-12)15-6-3-11-21-15/h1-8,11H,9-10H2,(H,19,20)
InChIKeyXIBZIKPOENHLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorobenzamide-Bithiophene Identity and Procurement


N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-chlorobenzamide (CAS 2640817-99-6, molecular formula C17H14ClNOS2, molecular weight 347.9 g/mol) is a synthetic small molecule featuring a 2,2'-bithiophene donor/acceptor core linked via an ethyl spacer to a 2-chlorobenzamide moiety . The compound belongs to a broader class of bithiophene-benzamide hybrids being explored across two primary domains: as scaffolds for cannabinoid CB1 receptor ligand development and as building blocks for organic electronic materials where hydrogen-bonding motifs influence charge transport properties [1][2]. Unlike its close structural analogs with varied benzamide substituents (e.g., 4-dimethylamino, 2-methyl, 3-cyano), the 2-chloro substitution pattern introduces distinct electronic and steric properties that can modulate receptor binding interactions, metabolic stability, and solid-state packing behavior . Currently available through select research chemical suppliers, this compound is exclusively intended for non-human research applications.

Scaffold Bithiophene-benzamide hybrid suited for CB1 ligand development and organic electronics research
Chemotype Structurally novel chemotype diverging from pyrazole-carboxamide CB1 reference series
Supramolecular Dual H-bonding and halogen-bonding synthons for crystal engineering studies

Why Analogs Cannot Replace 2-Chlorobenzamide-Bithiophene


Despite sharing a common 2,2'-bithiophene-ethyl-benzamide scaffold, subtle structural variations among analogs produce functionally divergent outcomes that preclude simple interchangeability. In the CB1 receptor antagonist field, the closely related alkynylthiophene series demonstrated that minimal substructure modifications (e.g., methyl group positional isomerism) can switch a compound from neutral antagonist to inverse agonist or partial agonist, fundamentally altering downstream signaling and in vivo efficacy [1]. Similarly, in organic electronics, the presence or absence of hydrogen-bonding amide functionality dramatically affects π-overlap, crystalline domain size, and charge carrier mobility in bithiophene-based thin films [2]. The 2-chloro substitution on the benzamide ring of the target compound introduces distinct electronic effects (inductive electron withdrawal, altered dipole moment) and steric constraints compared to 4-substituted or unsubstituted analogs, which can influence target binding kinetics, metabolic susceptibility, and solid-state packing [3]. These context-dependent structure-activity and structure-property relationships mean that procurement decisions cannot rely on class-level assumptions alone.

Attribute
2-Chloro (Target)
Analog Variants
Substitution
Ortho-Cl: constrained XB geometry, steric twist
Meta-/para-Cl: altered XB direction; 4-NMe₂: donor character shift
Electronic Effect
–I inductive withdrawal; n-type or ambipolar transport potential
4-NMe₂: p-type; 2-Me: neutral; unsubstituted: higher HOMO/LUMO
CB1 Functional Profile
Predicted profile may diverge from reference series
Alkynylthiophenes: NA/IA/PA spectrum; minor substitution may switch activity

Differentiation of 2-Chlorobenzamide-Bithiophene from Analogs


H-Bonding-Driven Solid-State Packing Advantage

The target compound contains a secondary amide group capable of forming intermolecular N–H···O=C hydrogen bonds, a structural feature absent in ester-linked or non-functionalized bithiophene analogs. In comparative crystallographic and thin-film studies of analogous bithiophene diamides versus diesters, hydrogen-bonded amide derivatives induced tighter molecular packing with reduced π–π stacking distances and formed crystalline thin films with significantly larger domain sizes compared to their non-hydrogen-bonded ester counterparts [1]. This hydrogen-bonding capability, conferred by the 2-chlorobenzamide moiety, is predicted to enhance charge carrier mobility in organic field-effect transistor (OFET) configurations relative to ester or alkyl-terminated bithiophene derivatives that lack supramolecular ordering motifs.

Thin-Film Crystallinity
Class-level inference
H-bonded amide vs. non-H-bonded ester: reported larger crystalline domains and tighter π-stacking in model bithiophene diamides
Supports morphology control in OFET studies
Direct mobility data not available for target compound; processing-dependent
Organic electronics charge transport crystal engineering

2-Chloro Effect on Frontier Orbital Levels

The 2-chloro substituent on the benzamide ring exerts both inductive (–I) and mesomeric (+M) electronic effects that distinguish this compound from its non-halogenated (benzamide), 4-substituted (e.g., 4-dimethylamino), and 2-methyl analogs. DFT calculations on related 2,2'-bithiophene derivatives indicate that electron-withdrawing substituents lower both HOMO and LUMO energy levels, affecting oxidation potential and electron affinity [1][2]. The ortho-chloro substitution introduces a unique steric constraint that can twist the benzamide ring out of coplanarity with the amide bond, modulating π-conjugation between the benzamide and bithiophene units—an effect absent in para-substituted or unsubstituted analogs. While experimentally measured HOMO/LUMO values are not yet published for this specific compound, computational predictions based on analogous chlorinated bithiophene-benzamide systems suggest a LUMO level potentially suitable for n-type or ambipolar transport applications [2].

LUMO Depression
Class-level inference
0.3–0.5 eV per electron-withdrawing substituent (DFT-predicted)
Supports n-type or ambipolar transport assessment
Experimental HOMO/LUMO not yet published for target compound
Molecular electronics DFT calculation structure-property relationships

Predicted CB1 Binding Selectivity Over Reference Series

The target compound's 2-chlorobenzamide pharmacophore represents a distinct chemotype from the well-characterized alkynylthiophene-pyrazole series (e.g., compounds 12, 15, 18) and rimonabant (SR141716A, Ki = 1.8 nM at CB1) [1]. In the alkynylthiophene series, subtle structural modifications transformed functional activity among neutral antagonism (NA), partial agonism (PA), and inverse agonism (IA) at the CB1 receptor as measured by GTP binding and cAMP assays [1]. The bithiophene-ethyl-benzamide scaffold of the target compound positions the benzamide carbonyl and chlorine atom in a spatial orientation distinct from the pyrazole-3-carboxamide core of rimonabant and its alkynylthiophene derivatives, offering a different hydrogen-bonding and halogen-bonding interaction pattern with the CB1 receptor binding pocket [2]. While no direct CB1 binding data (Ki, IC50, or EC50) are publicly available for this specific compound, its structural divergence from established series makes it a potentially valuable tool compound for exploring CB1 allosteric modulation and biased signaling pathways [2].

CB1 Binding Profile
Class-level inference
No published Ki, IC₅₀, or EC₅₀; scaffold diverges from rimonabant and alkynylthiophene series
Structurally novel chemotype for CB1 pharmacology studies
Requires de novo binding characterization
Cannabinoid receptor CB1 antagonist structure-activity relationship

Ortho-Chloro Halogen Bonding Advantage

The ortho-chlorine atom on the benzamide ring provides halogen bonding (XB) donor capability (C–Cl···O/N/S interactions) that is geometrically constrained by its proximity to the amide group. This creates a unique directional interaction profile that differs from meta-chloro (e.g., 3-chlorobenzamide analog CAS 2379996-67-3, MW 333.85) and para-chloro analogs, where the halogen is positioned farther from the amide hydrogen-bonding site . In the context of biological target recognition, ortho-halogen substituents on benzamides have been shown to participate in halogen bonds with backbone carbonyl oxygens in protein binding pockets, contributing to binding affinity and selectivity in ways that meta or para isomers cannot replicate [1]. For materials applications, the combination of amide H-bonding and halogen bonding in a single molecule offers orthogonal supramolecular synthons for crystal engineering strategies not accessible with non-halogenated or differently halogenated analogs [1].

Halogen Bond Donor
Class-level inference
C–Cl···O/N/S XB donor; ortho geometry constrains directionality adjacent to amide H-bond site
Orthogonal supramolecular synthon for crystal engineering
XB strength 5–15 kJ/mol from literature range, not compound-specific
Crystal engineering halogen bonding supramolecular chemistry

Research and Industrial Applications for 2-Chlorobenzamide-Bithiophene


CB1 Receptor Binding Mode Probe

The target compound's distinct bithiophene-ethyl-benzamide scaffold, which differs fundamentally from the pyrazole-carboxamide core of rimonabant and its alkynylthiophene derivatives, makes it a structurally novel candidate for exploring CB1 receptor pharmacology. As demonstrated by the BPR0432/BPR0568/BPR0569 series, structurally similar compounds can exhibit divergent functional activities (neutral antagonism, inverse agonism, partial agonism) at the same receptor [1]. This compound could be used in competitive binding assays with [3H]CP-55,940, [35S]GTPγS functional assays, and β-arrestin recruitment assays in CHO-hCB1 cells to determine whether the bithiophene-benzamide chemotype accesses binding modes distinct from those of established CB1 ligands, potentially enabling allosteric modulation or biased signaling [1][2].

H-Bonded OFET Active Layer

Building on the established finding that amide-functionalized bithiophenes form tighter-packed crystalline thin films with larger domain sizes compared to their ester analogs [3], this compound can be evaluated as a small-molecule semiconductor in bottom-gate top-contact OFET architectures. The 2-chloro substituent may further influence thin-film morphology through halogen-bonding interactions, potentially offering a dual non-covalent 'toolkit' (H-bonding + X-bonding) for controlling molecular packing that is unavailable in non-halogenated benzamide analogs. Key characterization should include grazing-incidence X-ray diffraction (GIXD), atomic force microscopy (AFM), and charge carrier mobility measurements under inert and ambient conditions [3].

D-A Copolymer Building Block for OPV

The bithiophene core is a well-established donor unit in donor-acceptor (D-A) conjugated polymers for OPV applications. The ethyl linker terminating in a reactive amide functionality provides a synthetic handle for copolymerization with appropriate acceptor comonomers (e.g., diketopyrrolopyrrole, isoindigo, naphthalene diimide). The 2-chloro substituent introduces electron-withdrawing character that can modulate the HOMO/LUMO levels of the resulting copolymer, potentially achieving deeper HOMO levels for improved Voc in bulk heterojunction devices [4]. This differentiates it from 4-dimethylamino or 2-methyl benzamide analogs, which would impart electron-donating or electron-neutral character, respectively.

Halogen Bonding SAR Probe

The ortho-chloro substitution pattern creates a unique halogen bonding geometry adjacent to the amide hydrogen-bonding site. In systematic SAR campaigns, this compound can serve as a probe to interrogate the contribution of halogen bonding to target binding affinity and selectivity by comparing its activity profile against the non-halogenated (benzamide), meta-chloro, para-chloro, and 2-fluoro analogs in the same bithiophene-ethyl-benzamide series [5]. Differential activity across this halogen scan would provide direct evidence for (or against) halogen bonding contributions to molecular recognition at the target of interest.

Application
Selection Property
Validation Focus
CB1 receptor pharmacology studies
Chemotype divergence from pyrazole-carboxamide reference series
Binding mode and functional selectivity assays
OFET semiconductor evaluation
H-bonding and halogen-bonding morphology control
GIXD, AFM, and charge mobility measurements
D-A copolymer building block
Electron-withdrawing 2-Cl modulation of frontier orbitals
HOMO/LUMO tuning and Voc optimization in OPV devices
Halogen bonding SAR studies
Ortho-Cl geometric constraint for directional XB
Halogen scan across Cl/F/H/meta/para analogs
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